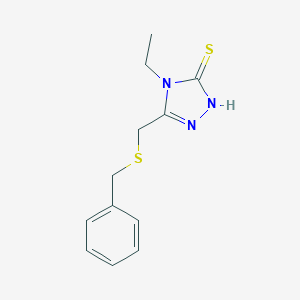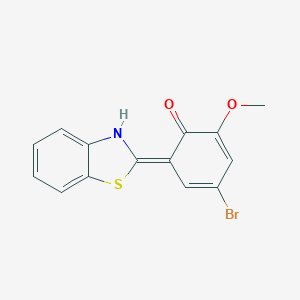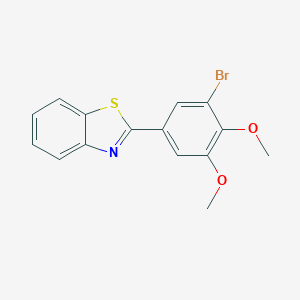![molecular formula C21H23BrN4O2S B305351 N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305351.png)
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in the body. It has also been shown to have anti-tumor and anti-fungal properties. In addition, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its anti-inflammatory and anti-tumor properties. This compound can be used to study the mechanisms of inflammation and tumor growth in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of research is the development of more potent and selective inhibitors of COX-2. Another area of research is the development of new anti-cancer agents based on the structure of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Finally, research can be done to study the potential use of this compound in the treatment of other diseases, such as fungal infections.
Synthesis Methods
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep process. The first step involves the synthesis of 4-bromo-2,3-dimethylphenylamine, which is then reacted with 2-chloroacetyl chloride to obtain N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with potassium thioacetate to obtain N-(4-bromo-2,3-dimethylphenyl)-2-thioacetamide, which is further reacted with 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol to obtain the final product, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively researched for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been studied for its potential use as an anti-cancer agent.
properties
Product Name |
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C21H23BrN4O2S |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23BrN4O2S/c1-13-14(2)18(11-10-17(13)22)23-19(27)12-29-21-25-24-20(26(21)4)15(3)28-16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,23,27) |
InChI Key |
GHUWJIWWEXMGPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305269.png)

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305272.png)
![methyl 4-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305276.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305277.png)
![N-(2-chlorophenyl)-2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305281.png)
![5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305282.png)
![2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B305283.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305284.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B305285.png)
![methyl 3-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305286.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305288.png)

